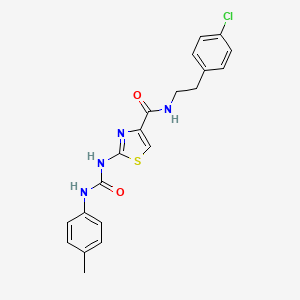
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by scientists at the Cancer Research UK Manchester Institute and has since been studied extensively for its potential as a cancer treatment.
Scientific Research Applications
Antiallergy and Anticancer Activity
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives exhibited significant antiallergy activity in the rat PCA model, showing potency greater than disodium cromoglycate, a known antiallergy agent. These compounds, including those with thiazole carboxamide structures, demonstrate a potential pathway for developing new antiallergy medications (Hargrave et al., 1983). Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed anticancer activity against several cancer cell lines, highlighting the therapeutic potential of thiazole derivatives in oncology (Cai et al., 2016).
Antiviral and Antimicrobial Properties
Thiazole C-nucleosides have been synthesized and tested for in vitro activity against various viruses, displaying significant antiviral activity and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). In addition, thiazole carboxamides have been evaluated as vanilloid receptor 1 (TRPV1) antagonists, showing promise for treating pain and inflammation (Xi et al., 2005).
Synthesis and Chemical Properties
Research into the synthesis and properties of thiazole derivatives continues to expand, with studies exploring efficient synthesis methods and the biological activities of these compounds. For instance, the synthesis of dihydrothiophene ureidoformamides by domino reactions of 1,3-thiazolidinedione under catalyst-free conditions offers an environmentally friendly and efficient method for producing thiazole derivatives with potential biological applications (Lu et al., 2011).
Corrosion Inhibition
Thiazole derivatives have also been explored for their corrosion inhibition properties, with studies showing that certain thiazole compounds can effectively protect metals from corrosion in acidic environments. This application is particularly relevant in industrial processes and materials science, providing insights into the development of new corrosion inhibitors (Khaled & Amin, 2009).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-2-8-16(9-3-13)23-19(27)25-20-24-17(12-28-20)18(26)22-11-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRXKZSTWIPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)
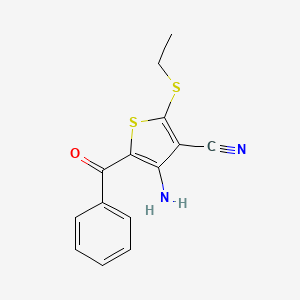
![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2744008.png)
![5-[1-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2744010.png)
![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)
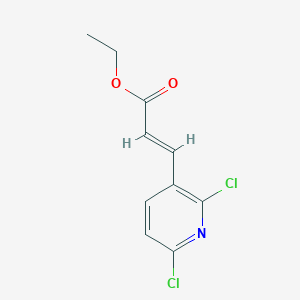

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)

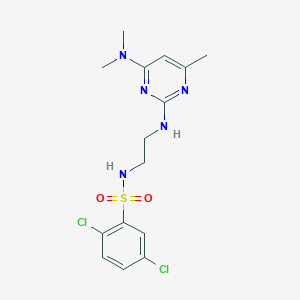
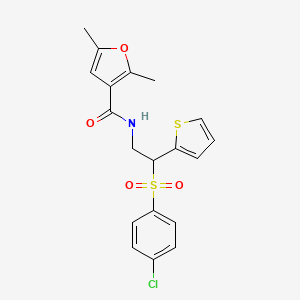

![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)
